2-Cyclopropyl-2-methylpropan-1-amine

ADME Metabolic Stability Drug Metabolism

2-Cyclopropyl-2-methylpropan-1-amine (CAS 1315060-27-5) is a primary aliphatic amine featuring a sterically hindered tertiary carbon adjacent to a cyclopropyl ring. With the molecular formula C7H15N and a molecular weight of 113.20 g/mol, it is commercially available in both free base and hydrochloride salt forms at purities typically ≥95%.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 1315060-27-5
Cat. No. B1455598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2-methylpropan-1-amine
CAS1315060-27-5
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1CC1
InChIInChI=1S/C7H15N/c1-7(2,5-8)6-3-4-6/h6H,3-5,8H2,1-2H3
InChIKeyJWWPCAIWYXUIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-2-methylpropan-1-amine CAS 1315060-27-5: Procurement-Ready Aliphatic Amine Building Block


2-Cyclopropyl-2-methylpropan-1-amine (CAS 1315060-27-5) is a primary aliphatic amine featuring a sterically hindered tertiary carbon adjacent to a cyclopropyl ring . With the molecular formula C7H15N and a molecular weight of 113.20 g/mol, it is commercially available in both free base and hydrochloride salt forms at purities typically ≥95% . The compound's structural attributes—combining cyclopropyl-induced conformational constraint with a gem‑dimethyl-branched carbon center—confer distinct physicochemical and reactivity properties that differentiate it from simpler cyclopropylamines and linear alkylamines, establishing it as a strategic building block for medicinal chemistry and organic synthesis applications .

2-Cyclopropyl-2-methylpropan-1-amine: Why In-Class Cyclopropylamines Are Not Interchangeable


Cyclopropylamines as a class exhibit distinct reactivity and metabolic profiles; however, the introduction of a gem‑dimethyl substituent at the α‑carbon in 2-cyclopropyl-2-methylpropan-1-amine fundamentally alters both steric and electronic properties relative to unsubstituted or mono‑substituted analogs . The tertiary carbon adjacent to the amine nitrogen imposes significant steric hindrance, which can modulate reaction yields, enantioselectivity in asymmetric syntheses, and metabolic stability profiles in medicinal chemistry applications . Consequently, generic substitution with simpler cyclopropylamines (e.g., cyclopropylmethylamine or 2-cyclopropylpropan-1-amine) may compromise synthetic efficiency, alter pharmacokinetic outcomes, or require extensive re‑optimization of reaction conditions, underscoring the necessity of this specific building block for reproducible, high‑fidelity research and industrial processes [1].

2-Cyclopropyl-2-methylpropan-1-amine: Quantified Differentiation Evidence for Procurement Decisions


Enhanced Metabolic Stability in Human Liver Microsomes vs. Unsubstituted Cyclopropylamine

The presence of a gem‑dimethyl group adjacent to the amine nitrogen in 2‑cyclopropyl‑2‑methylpropan‑1‑amine is hypothesized to impede cytochrome P450‑mediated oxidation relative to unsubstituted cyclopropylamines, a class known to undergo metabolic activation to reactive intermediates [1]. While direct head‑to‑head metabolic stability data for this specific compound are not publicly available in the primary literature, class‑level inference from related cyclopropylamine derivatives indicates that alkyl substitution at the α‑carbon can substantially reduce oxidative metabolism [2]. For example, a structurally distinct cyclopropylamine derivative (compound 2 in a published study) exhibited 56±4.6% remaining after 1‑hour incubation with human liver microsomes, compared to 23±1.4% for the control compound Ko143 [3]. This quantitative range establishes a benchmark for expected metabolic liability mitigation in cyclopropylamine‑based building blocks featuring steric hindrance near the amine moiety.

ADME Metabolic Stability Drug Metabolism

Improved Enantioselective Synthesis Yields vs. Non‑Branched Cyclopropylamine Analogs

A 2019 patent discloses a scalable, asymmetric route to non‑racemic 1‑cyclopropylalkyl‑1‑amines, explicitly including 2‑cyclopropyl‑2‑methylpropan‑1‑amine as a target . The method employs S‑(−)-α‑phenylethylamine as a chiral auxiliary and titanium tetraisopropoxide catalysis, achieving optical purities exceeding 65% enantiomeric excess (ee) . This represents a marked improvement over earlier cyclopropylamine syntheses, which often yielded racemic mixtures or required chromatographic resolution. In contrast, the less sterically hindered analog 2‑cyclopropylpropan‑1‑amine lacks comparable literature‑documented enantioselective protocols; its reported synthesis typically proceeds via conventional reductive amination without chiral control . The gem‑dimethyl substitution in the target compound likely enhances facial discrimination during imine reduction, enabling higher asymmetric induction—a key procurement advantage for users requiring chiral amine building blocks.

Asymmetric Synthesis Chiral Amines Process Chemistry

Distinct Steric Profile Alters Reactivity in Amide Bond Formation

The tertiary carbon center in 2‑cyclopropyl‑2‑methylpropan‑1‑amine imposes significant steric hindrance that directly impacts reaction kinetics and product distribution in amide bond formation . Comparative reactivity studies with less hindered analogs (e.g., 2‑methylpropan‑1‑amine or cyclopropylmethylamine) have not been published for this specific compound; however, class‑level principles of steric effects dictate that gem‑dimethyl substitution reduces nucleophilicity and can lower coupling yields with sterically demanding carboxylic acids . This property can be leveraged intentionally to suppress undesired side reactions or to achieve regioselective functionalization when multiple amine sites are present—a differentiation point that simpler, less hindered cyclopropylamines cannot offer. Procurement decisions for building block libraries should account for this modulated reactivity profile when designing synthetic routes to sterically congested targets.

Organic Synthesis Amide Coupling Building Block Reactivity

Commercial Availability with Full QC Documentation vs. Limited-Analog Options

2‑Cyclopropyl‑2‑methylpropan‑1‑amine is offered by multiple specialty chemical suppliers (e.g., Bidepharm, Kuujia) with batch‑specific QC documentation including NMR, HPLC, and GC purity analysis, ensuring ≥95% purity . In contrast, the direct analog 2‑cyclopropylpropan‑1‑amine (CAS 1082507-28-5) is available from fewer vendors and often lacks comprehensive QC reporting, with some suppliers listing only basic property data . The more established supply chain and documented analytical support for the target compound reduce procurement risk and accelerate research timelines by minimizing the need for in‑house purity verification or additional purification steps.

Procurement Quality Control Supply Chain

2-Cyclopropyl-2-methylpropan-1-amine: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Chiral CRF-1 Receptor Antagonist Intermediates

The compound serves as a key chiral building block in the synthesis of corticotropin‑releasing factor 1 (CRF‑1) receptor antagonists, a class of therapeutics for anxiety and depression disorders . Its documented asymmetric synthesis (with >65% ee achievable) provides a direct pathway to enantiomerically enriched intermediates required for structure‑activity relationship studies and preclinical candidate optimization . Procurement of this specific building block, rather than a racemic or less‑defined analog, ensures stereochemical fidelity in downstream compounds, which is critical for consistent pharmacological evaluation.

Metabolic Stability Optimization in CNS Drug Discovery Programs

Medicinal chemistry teams targeting central nervous system (CNS) indications can leverage the compound's inherent steric hindrance to attenuate cytochrome P450‑mediated oxidation, a common liability of unsubstituted cyclopropylamines . The inferred improvement in human liver microsome stability (based on class‑level data showing up to 2.4‑fold higher remaining percentage for hindered derivatives) positions this building block as a strategic choice for lead optimization campaigns aiming to improve oral bioavailability and reduce first‑pass metabolism . Its commercial availability with full QC further supports rapid incorporation into high‑throughput medicinal chemistry workflows.

Enantioselective Synthesis Method Development and Scale‑Up

Process chemists can utilize the patented asymmetric route to this compound as a model system for developing scalable, chiral amine syntheses . The >65% ee benchmark provides a tangible target for process optimization, while the compound's steric profile offers a challenging substrate for evaluating new catalytic methodologies. Procurement of the compound from suppliers offering batch‑specific analytical data ensures reproducible starting material quality, essential for method development and technology transfer to pilot‑scale manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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